molecular formula C23H18N2O4 B2694572 1-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea CAS No. 923688-06-6

1-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea

Cat. No. B2694572
CAS RN: 923688-06-6
M. Wt: 386.407
InChI Key: CMQOOLXQBSEHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea” is a complex organic molecule. It is known to cause burns of eyes, skin, and mucous membranes upon thermal decomposition . The compound is related to the class of compounds known as phenols, which are characterized by one or more hydroxyl groups directly attached to one or more aromatic rings .

Scientific Research Applications

1. Catalysis in Organic Synthesis

1-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea is involved in catalysis for organic synthesis. Alonzi et al. (2014) discussed the use of polystyrene-supported catalysts in the Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones, a process useful for synthesizing various analogs including Warfarin and Coumachlor. These products were obtained with high conversion yields, showcasing the potential of such compounds in catalytic systems (Alonzi et al., 2014).

2. Supramolecular Self-Assembly

The compound exhibits properties conducive to supramolecular self-assembly. Saeed et al. (2016) investigated the structure of a related compound, 1-(2-oxo-2H-chromene-3-carbonyl)-3-(2-methoxy-phenyl)thiourea, revealing its potential in forming intermolecular hydrogen bonds and π-stacking interactions, crucial for self-assembly processes (Saeed et al., 2016).

3. Antibacterial Properties

Research by Behrami and Dobroshi (2019) on derivatives of 4-hydroxy-chromen-2-one, a structurally related compound, highlighted its significant antibacterial activity. This suggests potential applications of 1-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea in developing antibacterial agents (Behrami & Dobroshi, 2019).

4. Antimicrobial Activity

Ashok et al. (2016) explored the synthesis and antimicrobial activity of novel compounds including derivatives of 4H-chromen-4-ones. These compounds demonstrated potent activity against bacterial and fungal strains, suggesting the relevance of 1-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea in antimicrobial research (Ashok et al., 2016).

5. Molecular Docking in Drug Design

Mandala et al. (2013) demonstrated the use of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones in molecular docking studies. This illustrates the potential of chromen-2-one derivatives in the field of drug design, particularly for designing inhibitors targeting specific proteins (Mandala et al., 2013).

Safety and Hazards

This compound is known to cause burns of eyes, skin, and mucous membranes upon thermal decomposition . Other safety data and hazards are not directly available from the search results.

properties

IUPAC Name

1-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-28-20-10-6-5-9-17(20)22-14-19(26)18-13-16(11-12-21(18)29-22)25-23(27)24-15-7-3-2-4-8-15/h2-14H,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQOOLXQBSEHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea

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